Emetine dihydrochloride hydrate

Overview

Description

Emetine dihydrochloride hydrate is a protein synthesis inhibitor . It is an alkaloid derived from ipecac root . It irreversibly blocks protein synthesis by inhibiting the movement of the ribosome along the mRNA . It induces hypotension by blocking adrenoreceptors and inhibits DNA replication in the early S phase . It has been found to inhibit endemic human coronaviruses and MERS-CoV in cell culture and cell entry assays .

Molecular Structure Analysis

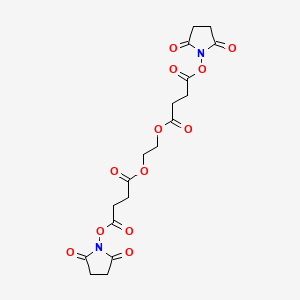

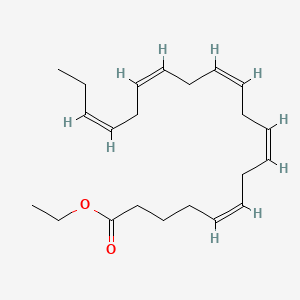

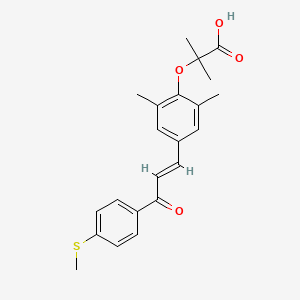

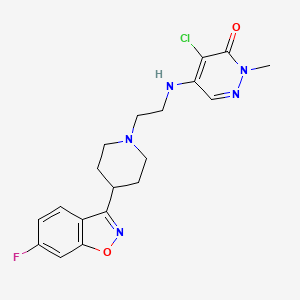

This compound has a molecular formula of C29H44Cl2N2O5 . Its average mass is 571.576 Da and its monoisotopic mass is 570.262756 Da .Chemical Reactions Analysis

This compound inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation . When emetine is added to a suspension of HeLa cells or reticulocytes, polyribosomes increase and single ribosomes decrease .Physical and Chemical Properties Analysis

This compound has a molecular weight of 553.6 g/mol . It is soluble in water to 100 mM .Scientific Research Applications

Anti-Malarial Drug Discovery : Emetine dihydrochloride hydrate has shown potent inhibitory properties against the multidrug-resistant K1 strain of Plasmodium falciparum, a parasite responsible for malaria. This drug has been considered for repositioning as a novel stand-alone anti-malarial option or as a combinatorial partner with other anti-malarial drugs (Matthews et al., 2013).

Spectrofluorimetric Determination : this compound can be determined using flow-injection spectrofluorimetric methods, which aids in its detection in various samples. This method involves photoderivatization in the presence of barium peroxide (Benito et al., 1993).

Research on Emetic Effects : this compound has been used in studies to understand emetic effects, particularly in animal models. For instance, its effect was tested on Weddell seals as part of a study to obtain stomach contents for dietary studies (Bornemann et al., 1997).

Experimental Model in Emesis Research : In research involving Suncus murinus, an animal model, emetine dihydrochloride was used to study the effects of various emetic and antiemetic drugs. This research contributes to a better understanding of emesis, or vomiting, in response to various substances (Ueno et al., 1987).

Antiviral Efficacy Against SARS-CoV-2 : Emetine has demonstrated in vitro efficacy against SARS-CoV-2, suggesting its potential as a treatment option for COVID-19. It interferes with the interaction of viral mRNA with eukaryotic translation initiation factor 4E (eIF4E), which is crucial for viral protein synthesis (Kumar et al., 2021).

Mechanism of Action

- Specifically, it binds to the 40S ribosomal subunit, inhibiting translocation during protein synthesis .

- As a result, protein synthesis is disrupted, leading to decreased expression of viral proteins and other cellular proteins .

- The molecular and cellular effects of emetine’s action include:

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Emetine dihydrochloride hydrate plays a significant role in biochemical reactions. It interacts with ribosomes, a type of biomolecule, to inhibit protein synthesis . Specifically, it binds to the 40S ribosomal subunit and prevents the ribosome from moving along the mRNA . This interaction is irreversible and results in the blockage of protein synthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been found to inhibit DNA replication in the early S phase . Additionally, it induces hypotension by blocking adrenoreceptors . It also inhibits HIF-1 activation by hypoxia and induces apoptosis in leukemia cells . Furthermore, it has been found to selectively inhibit multiple glioblastoma (GBM) stem cells-enriched cultures .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 40S ribosomal subunit, which inhibits translocation and thus blocks protein synthesis . This effect is irreversible and has been extensively reported .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis, where it interacts with ribosomes

Properties

| { "Design of the Synthesis Pathway": "Emetine dihydrochloride hydrate can be synthesized from the starting material cephaeline through a series of chemical reactions.", "Starting Materials": [ "Cephaeline", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cephaeline is dissolved in a mixture of hydrochloric acid and methanol.", "The solution is heated and refluxed for several hours.", "Sodium hydroxide is added to the solution to neutralize the acid.", "The resulting precipitate is filtered and washed with water.", "The precipitate is dissolved in hydrochloric acid and methanol.", "The solution is heated and refluxed for several hours.", "The solution is cooled and filtered to remove any insoluble impurities.", "Water is added to the solution to induce crystallization.", "The resulting crystals are filtered, washed with water, and dried to obtain emetine dihydrochloride hydrate." ] } | |

CAS No. |

7083-71-8 |

Molecular Formula |

C29H43ClN2O5 |

Molecular Weight |

535.1 g/mol |

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |

InChI |

InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |

InChI Key |

LUAVTILJYYPSGE-GXGBFOEMSA-N |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |

Appearance |

Solid powder |

| 7083-71-8 | |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Emetine Dihydrochloride Hydrate; (-)-Emetine Dihydrochloride; Emetine Hydrochloride Hydrate; Hemometina Hydrate; l-Emetine Dihydrochloride Hydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Emetine Dihydrochloride Hydrate a promising antimalarial drug candidate?

A1: this compound has demonstrated potent in vitro activity against the multidrug-resistant Plasmodium falciparum strain K1, with an IC50 of 47 nM []. This is significantly more potent than its anti-amoebic activity, which has an ED50 of 26–32 μM []. This suggests that this compound could be a valuable addition to the arsenal of antimalarial drugs, particularly against resistant strains.

Q2: What is the proposed mechanism of action for this compound against malaria?

A2: While the exact mechanism of action against malaria is still under investigation, this compound is thought to act similarly to atovaquone []. This suggests that it might target the parasite's mitochondria. Further research is needed to confirm this hypothesis and to determine the specific molecular target(s).

Q3: What research has been conducted to explore the synergistic potential of this compound?

A4: Researchers have utilized the CalcuSyn software (Biosoft v2.1) and the Chou-Talalay method to evaluate the drug interactivity between this compound and atovaquone []. This method allows for the objective and automated determination of synergistic potential in vitro.

Q4: What is the significance of investigating the Haemin Polymerization Inhibitory activity of this compound?

A5: Malaria parasites detoxify the toxic heme byproduct of hemoglobin degradation by converting it to hemozoin. Inhibiting this process could be a viable strategy for antimalarial drug development. Studies are ongoing to determine if this compound can effectively inhibit this pathway [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)